3-(3-Bromophenyl)-2'-carboethoxypropiophenone
Overview
Description
3-(3-Bromophenyl)-2'-carboethoxypropiophenone is a chemical compound characterized by its bromophenyl group and carboethoxypropiophenone structure
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It is known that ethers, which are a class of compounds that 3-(3-bromophenyl)-2’-carboethoxypropiophenone belongs to, can undergo cleavage of the c–o bond by using strong acids . The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves oxidative addition and transmetalation .
Result of Action
The cleavage of the c–o bond in ethers can lead to the formation of new compounds . The specific products formed would depend on the reaction conditions and the structure of the ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-2'-carboethoxypropiophenone typically involves the bromination of propiophenone followed by the introduction of the carboethoxy group. The reaction conditions include the use of bromine in the presence of a catalyst, such as iron(III) bromide, and subsequent esterification with ethanol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-2'-carboethoxypropiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium methoxide.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-2'-carboethoxypropiophenone has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-(3-Bromophenyl)-2'-carboethoxypropiophenone is compared with other similar compounds, such as 3-(3-Bromophenyl)propionic acid and 3-Bromophenol. While these compounds share the bromophenyl group, they differ in their functional groups and applications. The uniqueness of this compound lies in its carboethoxypropiophenone structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
3-(3-Bromophenyl)propionic acid
3-Bromophenol
3-Bromophenylboronic acid
3-Bromoiodobenzene
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[3-(3-bromophenyl)propanoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-22-18(21)16-9-4-3-8-15(16)17(20)11-10-13-6-5-7-14(19)12-13/h3-9,12H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJPVNQXRGWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242973 | |
Record name | Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-18-8 | |
Record name | Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-(3-bromophenyl)-1-oxopropyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301242973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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